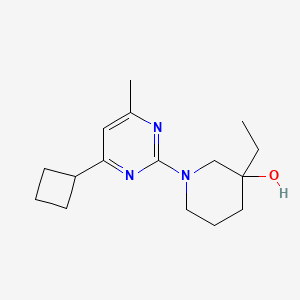
1-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-ethylpiperidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-ethylpiperidin-3-ol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound belongs to the class of piperidine alkaloids and is known for its unique chemical structure and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-ethylpiperidin-3-ol is not fully understood. However, it is believed to exert its pharmacological effects by interacting with specific receptors in the brain and other tissues. The compound has been shown to bind to the mu-opioid receptor, which is involved in pain management, and the serotonin receptor, which is involved in mood regulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve cognitive function, and alleviate symptoms of anxiety and depression. The compound has also been found to have antioxidant and neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-ethylpiperidin-3-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits significant activity at low concentrations, which makes it useful for studying the pharmacological effects of the compound. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-ethylpiperidin-3-ol. One area of interest is the development of new synthetic methods for the compound that improve the yield and purity. Another area of research is the identification of new pharmacological targets for the compound, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Métodos De Síntesis
The synthesis of 1-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-ethylpiperidin-3-ol is a complex process that involves several steps. The first step involves the preparation of 4-cyclobutyl-6-methylpyrimidin-2-amine, which is then reacted with 3-ethylpiperidin-3-ol in the presence of a catalyst to form the desired compound. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
1-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-ethylpiperidin-3-ol has been extensively studied for its potential applications in medicine and pharmacology. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as an analgesic and anxiolytic agent.
Propiedades
IUPAC Name |
1-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-ethylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-3-16(20)8-5-9-19(11-16)15-17-12(2)10-14(18-15)13-6-4-7-13/h10,13,20H,3-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEOWSXGRBOJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C2=NC(=CC(=N2)C3CCC3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5349118.png)
![(3S*,5R*)-1-(2-pyridinylmethyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5349130.png)

![N-(7-methoxy-4-methyl-1,3-benzothiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5349142.png)
![4-{[4-hydroxy-5-oxo-2-(4-pyridinyl)-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5349144.png)
![4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]morpholine](/img/structure/B5349147.png)
![2-methoxy-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-2-phenylacetamide](/img/structure/B5349150.png)
![(3aS*,6aR*)-5-(1-benzofuran-2-ylcarbonyl)-3-(2-methoxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5349153.png)
![4-(cyclopropylmethyl)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5349161.png)
![N-cyclohexyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5349174.png)
![1-propyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5349197.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-3-methyl-2-furamide](/img/structure/B5349199.png)
![1-benzyl-4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)piperazine hydrochloride](/img/structure/B5349206.png)
![N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5349210.png)